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Introduction
Lauroylsarcosine, also known as Sarkosyl, is an anionic surfactant that has proven to be a

versatile tool in virology research. Its ability to disrupt viral envelopes and solubilize proteins

makes it a valuable reagent in the preparation of viral lysates for a variety of downstream

applications. These applications range from viral inactivation and nucleic acid extraction to

protein analysis through methods like Western blotting and immunoprecipitation. This

document provides detailed application notes and protocols for the use of lauroylsarcosine in

preparing viral lysates.

Mechanism of Action
Lauroylsarcosine is a mild detergent that effectively solubilizes lipids and proteins. In the

context of virology, its primary mechanism of action is the disruption of the viral lipid envelope,

leading to the release of viral contents. For enveloped viruses, this disruption results in the

inactivation of the virus by preventing its entry into host cells. Studies on Herpes Simplex Virus

(HSV) have shown that lauroylsarcosine inhibits viral infectivity by preventing the binding of

the virus to the cell surface.[1] Beyond viral inactivation, its solubilizing properties are

harnessed to extract viral proteins and nucleic acids for further analysis.
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Quantitative Data Summary
The following table summarizes the effective concentrations and conditions for

lauroylsarcosine in various viral applications.

Application
Virus
Type/Model

Lauroylsarcosi
ne
Concentration

Incubation
Time &
Temperature

Outcome

Viral Inactivation

Herpes Simplex

Virus Type 2

(HSV-2)

50-250 µM 1 hour at 37°C

Dose-dependent

inhibition of viral

infectivity.[2][3]

Herpes Simplex

Virus Type 1

(HSV-1)

0-400 µM 1 hour at 37°C

Concentration-

dependent

inhibition of viral

infectivity.[2][3]

Protein

Solubilization

Recombinant

Proteins

(Inclusion

Bodies)

0.05% - 0.5%

(w/v)
Variable

Effective

solubilization of

high molecular

weight proteins.

Bacterially-

expressed

proteins

0.5% - 2.0% Not specified

Solubilization of

insoluble

proteins.[4]

Nucleic Acid

Extraction

SARS-CoV-2 (in

lysis buffer)

0.5% (in

guanidinium

thiocyanate

buffer)

Not specified

Component of a

successful viral

RNA extraction

buffer.

Affinity

Chromatography

His-tagged

soluble proteins
0.2%

15-18 hours at

room

temperature

Improved binding

of tagged

proteins to Ni2+

resin.[5]
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Protocol 1: Preparation of a General-Purpose
Lauroylsarcosine-Based Viral Lysis Buffer
This buffer is suitable for the general disruption of enveloped viruses and the solubilization of

viral proteins for applications like SDS-PAGE and Western blotting.

Materials:

N-lauroylsarcosine sodium salt

Tris base

EDTA (Disodium salt)

Sodium chloride (NaCl)

Sodium hydroxide (NaOH)

Distilled water

Protease inhibitor cocktail (optional, but recommended for protein analysis)

Lysis Buffer Recipe (1 Liter):[6]

Component
Molecular Weight (
g/mol )

Amount
Final
Concentration

Sodium chloride

(NaCl)
58.44 146.1 g 2.5 M

Disodium EDTA 372.24 37.2 g 100 mM

Tris base 121.14 1.2 g 10 mM

Sodium hydroxide

(NaOH)
40.00 8 g 200 mM

N-lauroylsarcosine

sodium salt
293.38 10 g 34.1 mM (~1% w/v)
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Procedure:

In a suitable container, dissolve the Tris base, EDTA, and NaCl in 800 mL of distilled water.

Add the N-lauroylsarcosine sodium salt and dissolve. Warming the solution to 30-45°C can

aid in dissolution.[7]

Add the NaOH and stir until fully dissolved.

Adjust the pH to 8.0 with HCl or NaOH as needed.

Bring the final volume to 1 Liter with distilled water.

Store the buffer at room temperature.

If required, add a protease inhibitor cocktail to the buffer immediately before use.

Viral Lysate Preparation for Western Blotting:

To your viral pellet or suspension, add the Lauroylsarcosine Lysis Buffer. A common

starting point is to add 10 volumes of lysis buffer to 1 volume of concentrated virus stock.

Vortex the mixture gently and incubate on ice for 30 minutes, with occasional vortexing.

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C to pellet any insoluble

debris.

Transfer the supernatant (the viral lysate) to a fresh tube.

Determine the protein concentration of the lysate using a compatible protein assay (e.g.,

BCA assay).

For Western blotting, mix the lysate with 2x Laemmli sample buffer and boil at 95-100°C for 5

minutes.

The lysate is now ready for loading onto an SDS-PAGE gel.
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Protocol 2: Viral RNA Extraction using a
Lauroylsarcosine-Guanidinium Thiocyanate Lysis Buffer
This protocol is adapted from a method developed for the extraction of SARS-CoV-2 RNA and

is suitable for downstream applications like RT-qPCR.[2]

Materials:

Guanidinium thiocyanate

Sodium citrate dihydrate

N-lauroylsarcosine sodium salt (Sarkosyl)

2-Mercaptoethanol (use in a fume hood)

Ultrapure water

0.1 M Hydrochloric acid (HCl)

Lysis Buffer Recipe (for 120 mL):[2]

Component Amount

Guanidinium thiocyanate 56.717 g

Sodium citrate dihydrate 0.882 g

N-lauroylsarcosine sodium salt 0.601 g

2-Mercaptoethanol 0.837 mL

Ultrapure water Up to 120 mL

Procedure:

In a fume hood, dissolve the guanidinium thiocyanate in 60 mL of ultrapure water. Heating to

65°C and using ultrasound can facilitate dissolution.
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In a separate flask, dissolve the sodium citrate dihydrate in 10 mL of ultrapure water.

Adjust the pH of the sodium citrate solution to 7.0 with 0.1 M HCl.

Add the pH-adjusted sodium citrate solution to the guanidinium thiocyanate solution.

Add the N-lauroylsarcosine sodium salt and 2-mercaptoethanol.

Shake the solution until it becomes clear.

Bring the final volume to 120 mL with ultrapure water.

Viral RNA Extraction:

This specialized lysis buffer is designed to be used as the first step in a column-based RNA

purification kit (e.g., Qiagen QIAamp Viral RNA Mini Kit).

Add the prepared lysis buffer to your viral sample according to the manufacturer's

instructions for the RNA purification kit.

Proceed with the subsequent binding, washing, and elution steps as outlined in the

commercial kit's protocol.
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Caption: Mechanism of viral lysis by Lauroylsarcosine.
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Caption: Workflow for viral lysate preparation for Western Blot.
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Caption: Workflow for viral RNA extraction using Lauroylsarcosine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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